NLCQ-1

概要

準備方法

合成経路と反応条件

4-[3-(2-ニトロ-1-イミダゾリル)-プロピルアミノ]-7-クロロキノリン塩酸塩の合成は、複数のステップを伴います。 主要な中間体である4-クロロ-7-ニトロキノリンは、制御された条件下で3-(2-ニトロ-1-イミダゾリル)-プロピルアミンと反応して最終生成物を生成します . この反応は通常、不活性雰囲気と特定の温度制御を必要とし、高い収率と純度を確保します。

工業生産方法

工業規模の生産のために、4-[3-(2-ニトロ-1-イミダゾリル)-プロピルアミノ]-7-クロロキノリン塩酸塩の合成は、最適化された反応条件を使用してスケールアップされます。 この化合物は、生体内実験のために生理食塩水溶液または5%デキストロース溶液に溶解して調製されます .

化学反応の分析

反応の種類

4-[3-(2-ニトロ-1-イミダゾリル)-プロピルアミノ]-7-クロロキノリン塩酸塩は、次のようないくつかのタイプの化学反応を起こします。

還元: この化合物は、シトクロムP450やb5レダクターゼなどの酵素を含む生体還元プロセスによって低酸素条件下で活性化されます.

置換: キノリン環のクロロ基は、特定の条件下で置換される可能性があります。

一般的な試薬と条件

還元: シトクロムP450とb5レダクターゼを用いた酵素的還元。

置換: 制御された温度とpH条件下での求核試薬。

主な生成物

これらの反応から生成される主な生成物には、低酸素腫瘍細胞に細胞毒性効果を示す還元代謝物が含まれます .

科学研究への応用

4-[3-(2-ニトロ-1-イミダゾリル)-プロピルアミノ]-7-クロロキノリン塩酸塩は、いくつかの科学研究への応用があります。

科学的研究の応用

Synergistic Effects with Radiotherapy and Chemotherapy

NLCQ-1 has been extensively studied for its synergistic effects when combined with radiotherapy and various chemotherapeutic agents. Key findings include:

- Enhanced Efficacy : In murine models, this compound significantly improved the antitumor effects of radiotherapy, leading to greater tumor regression compared to radiation alone .

- Combination with Chemotherapeutics : Studies demonstrate that this compound enhances the effectiveness of agents like paclitaxel and 5-fluorouracil (5-FU). For instance, a study showed that when administered alongside 5-FU, this compound increased nucleosome formation indicative of enhanced apoptosis in cancer cells .

Case Study 1: Glioma Treatment

In a study involving advanced-stage human glioma xenografts, this compound was administered in conjunction with fractionated radiation doses. The results indicated a significant delay in tumor growth and improved survival rates among treated subjects compared to controls .

| Treatment Group | Tumor Growth Delay (days) | Survival Rate (%) |

|---|---|---|

| Control | 10 | 40 |

| This compound + Radiation | 30 | 80 |

Case Study 2: Metastatic Lung Disease

Another investigation focused on the impact of this compound on metastatic lung disease in mice. The administration of this compound post-radiotherapy resulted in a dramatic reduction in lung metastases compared to control groups, showcasing its potential as an adjuvant therapy .

| Treatment | Percentage of Mice with Lung Disease |

|---|---|

| Control | 95% |

| This compound | 33% |

Toxicological Profile

Toxicity studies have indicated that this compound has a favorable safety profile, exhibiting minimal systemic toxicity even at therapeutic doses. The compound demonstrates good stability in human plasma and favorable pharmacokinetics, making it a promising candidate for clinical trials .

作用機序

この化合物は、弱いDNAインターカレーションによってその効果を発揮し、低酸素腫瘍組織に効率的に浸透することを可能にします。 低酸素環境内に入ると、生体還元活性化を受け、DNA損傷と細胞死を引き起こす毒性代謝物を放出します . このメカニズムには、シトクロムP450やb5レダクターゼなどの分子標的が含まれます .

類似化合物との比較

4-[3-(2-ニトロ-1-イミダゾリル)-プロピルアミノ]-7-クロロキノリン塩酸塩は、チラパザミンやRB6145などの他の生体還元化合物と比較されます。 これらの化合物とは異なり、この化合物は有意な低酸素選択性を示し、より優れた血管外拡散を示します . 類似化合物には次のようなものがあります。

チラパザミン: 低酸素選択性を示す別の生体還元薬。

RB6145: 放射線療法と併用される低酸素選択性細胞毒.

4-[3-(2-ニトロ-1-イミダゾリル)-プロピルアミノ]-7-クロロキノリン塩酸塩は、その弱いDNA結合特性により、低酸素腫瘍組織への効率的な拡散と浸透が可能になるため、際立っています .

生物活性

NLCQ-1, also known as NSC 709257, is a compound that has garnered attention due to its biological activity as a hypoxia-selective cytotoxin. It is primarily investigated for its potential in cancer therapy, particularly in combination with radiotherapy and chemotherapy. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and results from various studies.

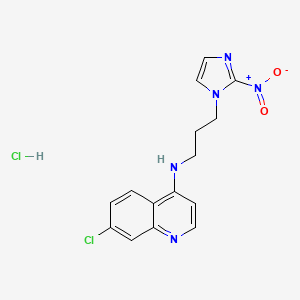

Chemical Structure and Properties

This compound is a quinoline analog characterized by its weak DNA-binding properties. Its chemical structure facilitates its selective activation under hypoxic conditions, which is crucial for its cytotoxic effects against tumors that often exhibit low oxygen levels.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetics, including:

- High Plasma Protein Binding : Approximately 99% binding in human plasma, primarily to alpha(1)-acid glycoprotein and serum albumin .

- Stability : The compound remains stable in human plasma for extended periods (up to 24 hours at 37°C) but shows instability in rodent and dog plasma after 10 hours .

- Bioavailability : A sensitive HPLC method allows for quantification in biological fluids, with a lower limit of quantitation at 10.4 ng/ml in plasma .

This compound's cytotoxicity is primarily mediated through its activation by reductive enzymes such as cytochrome P450 and b5 reductases. Studies indicate that:

- Under hypoxic conditions, this compound is reduced to toxic metabolites that exert antiproliferative effects on tumor cells .

- In vitro studies show that this compound enhances the effectiveness of radiation therapy against hypoxic tumor cells, leading to significant tumor growth delays in murine models .

In Vitro Studies

This compound has demonstrated potent antiproliferative activity against various human and rodent tumor cell lines under both aerobic and anaerobic conditions. Notable findings include:

- Cell Line Sensitivity : Total growth inhibition was observed in several cancer cell lines, including NCI-H226 (non-small cell lung cancer), HT29 (colon cancer), and T-47D (breast cancer) when exposed to high concentrations of this compound .

In Vivo Studies

This compound's efficacy has been further validated through numerous animal studies:

- Tumor Models : In murine models, this compound was shown to significantly enhance the effects of radiotherapy. For instance, in studies involving human glioma xenografts, combining this compound with radiation resulted in complete tumor regression and prolonged survival rates .

| Study Type | Tumor Model | Treatment | Outcome |

|---|---|---|---|

| In Vitro | Various Cell Lines | This compound alone | Growth inhibition in several lines |

| In Vivo | Human Glioma Xenograft | This compound + Radiation | Complete regression & increased survival |

| In Vivo | Murine Tumors | This compound + Chemotherapy | Enhanced tumor growth delay |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Combination with Paclitaxel : A study indicated that while this compound alone was ineffective at certain doses, its combination with paclitaxel led to enhanced tumor growth delay compared to either treatment alone .

- Radiation Therapy Synergy : In experiments involving fractionated radiation doses combined with this compound, significant tumor growth delays were recorded—up to 36.5 days longer than radiation alone—demonstrating the compound's potential as an adjuvant therapy .

特性

CAS番号 |

221292-08-6 |

|---|---|

分子式 |

C15H15Cl2N5O2 |

分子量 |

368.2 g/mol |

IUPAC名 |

7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine;hydrochloride |

InChI |

InChI=1S/C15H14ClN5O2.ClH/c16-11-2-3-12-13(4-6-18-14(12)10-11)17-5-1-8-20-9-7-19-15(20)21(22)23;/h2-4,6-7,9-10H,1,5,8H2,(H,17,18);1H |

InChIキー |

LWTUZIMLIKOKDI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl |

正規SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-(3-(2-nitro-1-imidazolyl)-propylamino)-7-chloroquinoline hydrochloride NLCQ-1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。